N-(3-aminopropyl)acetamide hydrochloride
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Overview
Description
N-(3-Aminopropyl)acetamide hydrochloride is a chemical compound with the CAS Number: 53186-44-0 . It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of N-(3-Aminopropyl)acetamide hydrochloride involves the reaction of Intermediate 73 with hydrogen chloride in 1,4-dioxane . The reaction is carried out at room temperature for 72 hours .Molecular Structure Analysis
The molecular formula of N-(3-Aminopropyl)acetamide hydrochloride is C5H13ClN2O . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H .Scientific Research Applications
Synthesis of Polyimide Materials : A study by Gravel et al. (1999) described the synthesis of octa(3-aminopropyl)octasilsesquioxane from 3-aminopropyltriethoxysilane. This compound was investigated for its utility in preparing amide and imide compounds, with potential applications in creating novel materials, especially those offering high strength and flame resistance.
Pharmaceutical Compositions : Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) explored N-(3-aminopropyl)acetamide hydrochloride derivatives for use in pharmaceutical compositions and therapeutics.
Anticancer Drug Synthesis : Sharma et al. (2018) Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor.
Potential Pesticides : A study by Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, identifying them as potential pesticides.
Antimalarial Drug Synthesis : Magadum & Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs.
Azo Disperse Dyes Production : Zhang Qun-feng (2008) Zhang Qun-feng (2008) investigated the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes.
properties
IUPAC Name |
N-(3-aminopropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCCRSYNXCTAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)acetamide hydrochloride |
Citations
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